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Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to
target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the
T790M resistance mutation, which is the most common mechanism of acquired resistance to
first- and second-generation EGFR TKIs.[4][5][6] This document provides a comprehensive
overview of the chemical structure, properties, mechanism of action, and clinical profile of
osimertinib.

Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[6] It is provided as a mesylate salt.[3]

e Chemical Name: N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-
3-yl)pyrimidin-2-yllJamino}phenyl)prop-2-enamide mesylate salt[3]

e Chemical Formula: C2sH33N702-CH403S[3]

e Molecular Weight: 596 g/mol [3]

Mechanism of Action
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Osimertinib is an irreversible EGFR TKI that selectively inhibits mutant forms of EGFR.[1][6] It
forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR
kinase domain.[6][7][8] This irreversible binding blocks the downstream signaling pathways that
are crucial for tumor cell proliferation and survival, including the PI3BK/AKT/mTOR and
RAS/RAF/MEK/ERK pathways.[8][9]

A key feature of osimertinib is its high affinity for EGFR molecules with the L858R/T790M
mutation, for which it has a 200-fold higher affinity compared to wild-type EGFR in vitro.[1] This
selectivity for mutant EGFR spares the wild-type form, which is thought to limit toxicity.[1][6]
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Caption: EGFR Signaling Pathway and Osimertinib Inhibition.

Pharmacological Properties
Pharmacokinetics
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Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is
slowly absorbed, with a median time to maximum plasma concentration (Tmax) of
approximately 6 hours.[1][9] Once-daily administration leads to an approximate threefold
accumulation, with steady-state exposures achieved after 15 days of dosing.[9][10]

Parameter Value Species
Tmax (median) 6 hours Humans[1][9]
Half-life (mean) 48 hours Humans[1][11]
Oral Clearance (CL/F) 14.3 L/hr Humans[1][10]
Volume of Distribution (Vd) 918 L Humans[1]
Plasma Protein Binding 95% Humans[1]

Oxidation and dealkylation

Metabolism o In vitro[1][10]
(primarily by CYP3A)
Elimination 68% in feces, 14% in urine Humans[1][10]
Metabolism

The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly
mediated by the cytochrome P450 enzyme CYP3A.[1][10] Two pharmacologically active
metabolites, AZ7550 and AZ5104, have been identified and circulate at approximately 10% of
the concentration of the parent compound.[1][11] AZ7550 has a similar potency and efficacy to
osimertinib, while AZ5104 is more potent against both mutant and wild-type EGFR.[1][10]

Clinical Efficacy

Osimertinib has demonstrated significant clinical activity in patients with EGFR-mutated non-
small-cell lung cancer (NSCLC).

FLAURA Trial (First-Line Setting)

The FLAURA trial was a Phase Il study that compared first-line osimertinib with other EGFR-
TKIs (gefitinib or erlotinib) in patients with previously untreated advanced NSCLC with an
EGFR mutation.[12]
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. ] o Comparator Hazard Ratio
Endpoint Osimertinib p-value
EGFR-TKI (95% CI)
Median Overall 0.80 (0.64 to
) 38.6 months 31.8 months 0.046[12]

Survival 1.00)
Median

_ 0.46 (0.37 to
Progression-Free  18.9 months 10.2 months 0.57) N/A[13]

Survival

FLAURAZ2 Trial (First-Line Combination Therapy)

The FLAURAZ trial investigated osimertinib in combination with platinum-based chemotherapy
compared to osimertinib monotherapy in the first-line treatment of patients with advanced
EGFR-mutated NSCLC.[14][15]

. Osimertinib + Osimertinib Hazard Ratio
Endpoint p-value
Chemo Monotherapy (95% ClI)

Median
Progression-Free

_ N/A (38%
Survival 25.5 months 16.7 months ) < 0.0001[15]

improvement)

(Investigator

Assessed)

Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance inevitably develops.[4][7] Mechanisms
of resistance are broadly classified into EGFR-dependent and EGFR-independent pathways.[4]

[16]

EGFR-Dependent Mechanisms

o C797S Mutation: The most common on-target resistance mechanism is the acquisition of a
C797S mutation in the EGFR gene.[5][7] This mutation alters the cysteine residue to which
osimertinib forms a covalent bond, thereby preventing its inhibitory activity.[6]
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EGFR-Independent Mechanisms

o Bypass Pathway Activation: This involves the activation of alternative signaling pathways that
bypass the need for EGFR signaling. Common mechanisms include:

o MET amplification[5][17]
o HER2 amplification[5]
o Mutations in KRAS and PIK3CA[5][7]

e Phenotypic Transformation: In some cases, the tumor may transform into a different
histology, such as small-cell lung cancer, which is not dependent on EGFR signaling.[4]
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Caption: Acquired Resistance Mechanisms to Osimertinib.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15570830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed experimental protocols for the studies cited are extensive. Below is a generalized
workflow for a key preclinical experiment.

In Vitro Kinase Assay for ICso Determination

o Objective: To determine the concentration of osimertinib required to inhibit 50% of the activity
of wild-type and mutant EGFR kinases.

e Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide,
osimertinib, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

e Procedure:
o A serial dilution of osimertinib is prepared.

o The EGFR kinase, substrate peptide, and osimertinib are incubated together in the assay
buffer.

o The kinase reaction is initiated by the addition of ATP.
o The reaction is allowed to proceed for a specified time at a controlled temperature.

o The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using
the detection system.

o The data is plotted as kinase activity versus inhibitor concentration, and the ICso value is
calculated using a suitable curve-fitting model.

Prepare Reagents Incubate Kinase, Initiate Reaction Stop Reaction Quantify Product Analyze Data
(EGFR, Substrate, Osimertinib) Substrate & Inhibitor (Add ATP) P (e.g., ADP) (Calculate 1C50)

Click to download full resolution via product page

Caption: Workflow for an In Vitro Kinase Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Properties of Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570830#exploring-the-chemical-structure-and-
properties-of-ms645]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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